diethyl (5Z)-5-[(4-ethoxycarbonyl-3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-3-methylpyrrole-2,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (5Z)-5-[(4-ethoxycarbonyl-3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-3-methylpyrrole-2,4-dicarboxylate is an organic compound that belongs to the class of pyrroles. Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom. This compound is characterized by its complex structure, which includes multiple ester groups and a conjugated system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (5Z)-5-[(4-ethoxycarbonyl-3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-3-methylpyrrole-2,4-dicarboxylate typically involves multi-step organic reactions. One common method is the condensation reaction between appropriate pyrrole derivatives and ethyl acetoacetate under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification of the final product is usually achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Diethyl (5Z)-5-[(4-ethoxycarbonyl-3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-3-methylpyrrole-2,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the positions adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, derivatives of this compound may be studied for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, the compound can be a precursor for the development of new pharmaceuticals. Its structural features may be modified to enhance biological activity and reduce toxicity.
Industry
In the industrial sector, this compound can be used in the production of dyes, pigments, and other materials that require stable aromatic structures.
Mechanism of Action
The mechanism of action of diethyl (5Z)-5-[(4-ethoxycarbonyl-3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-3-methylpyrrole-2,4-dicarboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The conjugated system in the compound allows for electron delocalization, which can affect its reactivity and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
Diethyl 2,4-dicarboxylate pyrrole: A simpler analog with fewer substituents.
Ethyl 3,5-dimethylpyrrole-2-carboxylate: Another related compound with a different substitution pattern.
Uniqueness
Diethyl (5Z)-5-[(4-ethoxycarbonyl-3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-3-methylpyrrole-2,4-dicarboxylate is unique due to its specific substitution pattern and the presence of multiple ester groups. This makes it a versatile intermediate for various chemical transformations and applications.
Properties
CAS No. |
2407-89-8 |
---|---|
Molecular Formula |
C21H26N2O6 |
Molecular Weight |
402.4 g/mol |
IUPAC Name |
diethyl (5Z)-5-[(4-ethoxycarbonyl-3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-3-methylpyrrole-2,4-dicarboxylate |
InChI |
InChI=1S/C21H26N2O6/c1-7-27-19(24)16-11(4)14(22-13(16)6)10-15-17(20(25)28-8-2)12(5)18(23-15)21(26)29-9-3/h10,22H,7-9H2,1-6H3/b15-10- |
InChI Key |
OEYKQAGMGSKXCX-GDNBJRDFSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(NC(=C1C)/C=C\2/C(=C(C(=N2)C(=O)OCC)C)C(=O)OCC)C |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C)C=C2C(=C(C(=N2)C(=O)OCC)C)C(=O)OCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.